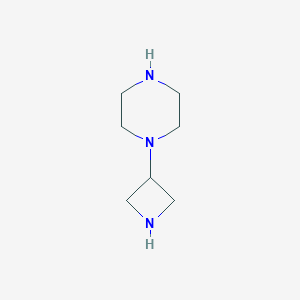
5-(3-Bromopropyl)-4-methyl-1,3-thiazolehydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Bromopropyl)-4-methyl-1,3-thiazolehydrobromide is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromopropyl group and a methyl group attached to the thiazole ring, along with a hydrobromide salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromopropyl)-4-methyl-1,3-thiazolehydrobromide typically involves the reaction of 4-methylthiazole with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then isolated and purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
5-(3-Bromopropyl)-4-methyl-1,3-thiazolehydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 5-(3-azidopropyl)-4-methyl-1,3-thiazole, while oxidation with m-CPBA results in the formation of 5-(3-bromopropyl)-4-methyl-1,3-thiazole N-oxide.
科学的研究の応用
5-(3-Bromopropyl)-4-methyl-1,3-thiazolehydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: The compound is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: Research into potential therapeutic agents for various diseases, including cancer and infectious diseases, often involves this compound.
Industry: It is used in the development of specialty chemicals, agrochemicals, and materials science
作用機序
The mechanism of action of 5-(3-Bromopropyl)-4-methyl-1,3-thiazolehydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiazole ring can also participate in π-π stacking interactions and hydrogen bonding, further influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
- 5-(3-Chloropropyl)-4-methyl-1,3-thiazolehydrochloride
- 5-(3-Iodopropyl)-4-methyl-1,3-thiazolehydroiodide
- 5-(3-Azidopropyl)-4-methyl-1,3-thiazole
Uniqueness
5-(3-Bromopropyl)-4-methyl-1,3-thiazolehydrobromide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and azido analogs. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Additionally, the hydrobromide salt form enhances its solubility in water and other polar solvents, facilitating its use in various applications .
特性
分子式 |
C7H11Br2NS |
|---|---|
分子量 |
301.04 g/mol |
IUPAC名 |
5-(3-bromopropyl)-4-methyl-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C7H10BrNS.BrH/c1-6-7(3-2-4-8)10-5-9-6;/h5H,2-4H2,1H3;1H |
InChIキー |
UAOKLPYZUKRESU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=N1)CCCBr.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1Z)-2-bromoethenyl]-4-chlorobenzene](/img/structure/B13506640.png)

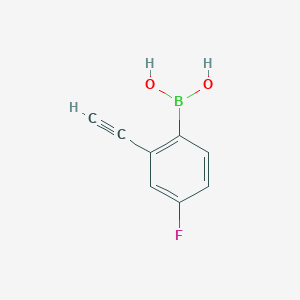
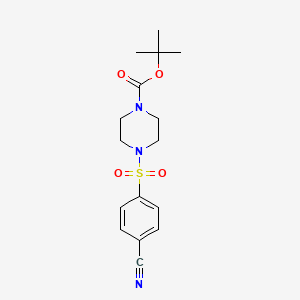
![7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride](/img/structure/B13506677.png)
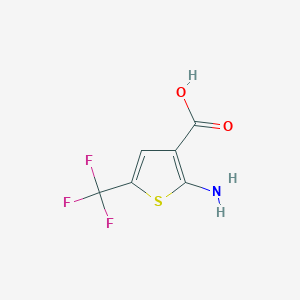
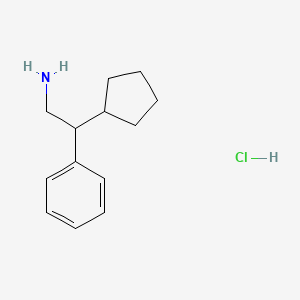
![4-[(3S)-pyrrolidin-3-yl]-1,3-thiazol-2-amine](/img/structure/B13506701.png)
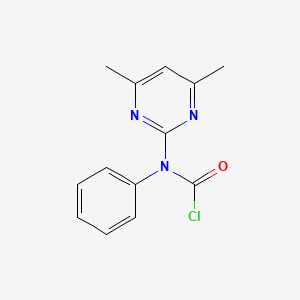
![2-N-Boc-6-chlorothiazolo[4,5-C]pyridin-2-amine](/img/structure/B13506707.png)
![Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate](/img/structure/B13506713.png)
![5-(trifluoromethyl)-2H,3H-furo[2,3-b]pyridin-3-amine dihydrochloride](/img/structure/B13506721.png)
![2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13506723.png)
